molecular formula C9H12N2OS B2387933 N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1342745-80-5

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No. B2387933
CAS RN: 1342745-80-5
M. Wt: 196.27
InChI Key: GAXZMUQHPVOOBI-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of thiazole derivatives. It is commonly known as MTMT or MTTM and is used in various scientific research applications. MTMT has been found to have potential therapeutic effects and is widely used in the field of biomedicine.

Scientific Research Applications

Synthesis of Thiazoles and Derivatives

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is closely related to the synthesis of thiazoles, which are pivotal in the development of various heterocyclic compounds. The synthesis of 2,4,5-trisubstituted thiazoles, for instance, employs a chemoselective thionation-cyclization of highly functionalized enamides, leading to thiazoles with diverse functional groups such as esters, N-substituted carboxamides, or peptides (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). This method highlights the versatility of thiazole derivatives in synthesizing compounds with potential biological activities.

Gelation Properties and Supramolecular Chemistry

The gelation behavior of N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionalities, has been studied to understand the influence of non-covalent interactions on gelation. These compounds have demonstrated the ability to form stable gels with certain solvents, which is significant for applications in materials science and drug delivery systems (P. Yadav, Amar Ballabh, 2020).

Mannich Reaction in Heterocycle Synthesis

The Mannich reaction, involving the aminomethylation of various substrates, has been utilized to synthesize a wide array of N-, S,N-, and Se,N-heterocycles. This demonstrates the compound's relevance in the creation of heterocyclic compounds that possess various biological activities, potentially including antiviral, analeptic, anti-inflammatory, and antipyretic properties (V. Dotsenko, K. Frolov, E. A. Chigorina, A. Khrustaleva, E. Bibik, S. Krivokolysko, 2019).

Fluorophores and DNA Interaction

The synthesis of boron-containing enamine and enamide linchpins has shown potential in the creation of nitrogen heterocycles, further highlighting the compound's role in innovative synthetic strategies for developing molecules with significant biological or material science applications (Jeffrey D St Denis, Adam Zajdlik, Joanne Tan, P. Trinchera, C. Lee, Zhi He, S. Adachi, A. Yudin, 2014).

Antimicrobial and Antitumor Activities

Derivatives of thiazoles, including those synthesized from compounds like N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide, have been investigated for their antimicrobial and antitumor activities. This research area is crucial for the development of new therapeutic agents (S. Riyadh, 2011).

Mechanism of Action

Target of Action

Compounds with a thiazole core have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a wide range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide could be influenced by various environmental factors. For instance, thiazole is stable in water under acid conditions but hydrolysed under alkaline conditions . Therefore, the pH of the environment could significantly impact the action and stability of this compound.

properties

IUPAC Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-9(12)11(3)5-8-7(2)10-6-13-8/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXZMUQHPVOOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

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